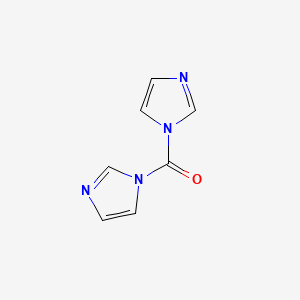

1,1'-Carbonyldiimidazole

説明

Structure

3D Structure

特性

IUPAC Name |

di(imidazol-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKFTWBEEFSNDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9038761 | |

| Record name | 1,1'-Carbonylbis(1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9038761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | N,N'-Carbonyldiimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

530-62-1 | |

| Record name | 1,1′-Carbonyldiimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Carbonyldiimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Carbonyldiimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, di-1H-imidazol-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Carbonylbis(1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9038761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-carbonylbis-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-CARBONYLDIIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63A10X1FSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,1'-Carbonyldiimidazole (CDI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Carbonyldiimidazole (CDI) is a versatile and highly reactive organic compound widely employed in synthetic chemistry, particularly in peptide synthesis and the formation of esters, amides, and ureas. Its utility stems from its ability to activate carboxylic acids and alcohols under mild conditions, often leading to high yields and minimal side products. This technical guide provides an in-depth overview of the synthesis and characterization of CDI, offering detailed experimental protocols, data analysis, and visualizations to aid researchers in its effective preparation and quality assessment.

Introduction

This compound, with the chemical formula (C₃H₃N₂)₂CO, is a white crystalline solid. It is a key reagent in organic synthesis, valued for its role as a coupling agent and a phosgene (B1210022) substitute. The reactivity of CDI is attributed to the two imidazole (B134444) rings attached to a central carbonyl group, which act as good leaving groups. This guide will focus on the most common and reliable method for its synthesis and the essential analytical techniques for its characterization.

Synthesis of this compound

The most prevalent method for the synthesis of CDI involves the reaction of phosgene with imidazole in an anhydrous solvent.[1][2] This reaction is typically high-yielding but requires careful handling due to the toxicity of phosgene.

Reaction Mechanism

The synthesis proceeds through the nucleophilic attack of the imidazole nitrogen on the carbonyl carbon of phosgene. Two equivalents of imidazole act as the nucleophile, while another two equivalents act as a base to neutralize the liberated hydrogen chloride, forming imidazolium (B1220033) chloride as a byproduct.

Synthesis Pathway Diagram

Caption: Synthesis of CDI from Phosgene and Imidazole.

Experimental Protocol: Synthesis and Purification

This protocol is adapted from established literature procedures.[2]

Caution: This preparation must be carried out in a well-ventilated fume hood due to the use of highly toxic phosgene.

Materials and Reagents

-

Phosgene (COCl₂)

-

Imidazole (C₃H₄N₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous benzene (B151609)

Synthesis Procedure

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride tube, dissolve four equivalents of imidazole in anhydrous THF.

-

Cool the flask in an ice-water bath.

-

Slowly add a solution of one equivalent of phosgene in anhydrous benzene from the dropping funnel with vigorous stirring over 30 minutes.

-

After the addition is complete, continue stirring for an additional 15 minutes and then allow the reaction mixture to stand at room temperature for 1 hour.[2]

Purification

-

The precipitated imidazolium chloride is removed by suction filtration under anhydrous conditions.[2]

-

The filtrate is then concentrated under reduced pressure to yield crude CDI.

-

For higher purity, the crude product can be recrystallized from hot anhydrous THF. This process typically reduces the yield to 65-75% but provides a product with a melting point of 116–118°C.

Characterization of this compound

Thorough characterization is crucial to ensure the purity and identity of the synthesized CDI, as it is highly sensitive to moisture.

Physical and Spectroscopic Data

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₄O | [1] |

| Molar Mass | 162.15 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 112-118 °C (crude), 116-118 °C (recrystallized) | [2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (s, 2H), 7.44 (s, 2H), 7.08 (s, 2H) | [3] |

| ¹³C NMR (CDCl₃) | δ 149.1, 135.7, 130.3, 115.9 | [3] |

| FTIR (KBr, cm⁻¹) | ~1734 (C=O stretch) | [3] |

| Mass Spectrometry (m/z) | 162 (M⁺), 68 (imidazole fragment) | [4] |

Characterization Workflow Diagram

Caption: Workflow for the Characterization of CDI.

Detailed Methodologies for Characterization

-

Principle: The melting point is a physical property used to identify a substance and assess its purity. A sharp melting range close to the literature value indicates high purity.

-

Methodology: A small amount of the crystalline CDI is packed into a capillary tube and placed in a melting point apparatus. The temperature is gradually increased, and the range from which the solid starts to melt until it becomes a clear liquid is recorded.

-

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. ¹H NMR identifies the different types of protons, and ¹³C NMR identifies the different types of carbon atoms.

-

Methodology: A sample of CDI is dissolved in a deuterated solvent (e.g., CDCl₃). For ¹H NMR of CDI, three distinct singlets are expected, corresponding to the three different protons on the imidazole ring. For ¹³C NMR, four signals are expected, one for the carbonyl carbon and three for the carbons of the imidazole ring.

-

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Methodology: A small amount of solid CDI is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film. The characteristic absorption band for the carbonyl group (C=O) in CDI appears around 1734 cm⁻¹.[3]

-

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation patterns.

-

Methodology: A sample of CDI is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum of CDI will show a molecular ion peak (M⁺) at m/z 162. A prominent fragment ion at m/z 68, corresponding to the imidazole cation, is also typically observed.[4]

Safety and Handling

This compound is a moisture-sensitive and corrosive compound.[1] It should be handled in a dry, inert atmosphere (e.g., in a glovebox or under nitrogen). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. CDI is known to cause dermal corrosion and eye irritation.[1]

Conclusion

The synthesis and characterization of this compound are well-established processes that are fundamental for its application in organic synthesis. This guide provides the necessary theoretical background, practical protocols, and analytical data to enable researchers to confidently prepare and verify the quality of this important reagent. Adherence to the detailed methodologies and safety precautions outlined is essential for successful and safe laboratory work.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,1'-Carbonyldiimidazole (CDI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Carbonyldiimidazole (CDI) is a versatile and highly reactive organic compound with the molecular formula (C₃H₃N₂)₂CO.[1] It presents as a white to pale-yellow crystalline solid and is widely employed in organic synthesis, most notably as a coupling reagent for the formation of peptides, esters, and amides.[2][3][4] Its utility in drug development and other sensitive synthetic applications stems from its ability to facilitate reactions under mild conditions, minimizing side reactions and preserving the stereochemical integrity of chiral molecules.[4] This technical guide provides a comprehensive overview of the core physicochemical properties of CDI, detailed experimental protocols for their determination, and visualizations of its reaction mechanism and experimental workflows.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₄O | [1][5] |

| Molar Mass | 162.15 g/mol | [4][5] |

| Appearance | White to light cream crystalline powder | [2][3] |

| Melting Point | 116-122 °C | [2][6] |

| Boiling Point | Decomposes before boiling; rough estimate of 288.83°C | [6] |

| Density | Approximately 1.303 g/mL at 25 °C | [6] |

| pKa | 2.90 ± 0.10 (Predicted) | [6] |

| Solubility in Water | Insoluble; reacts with water | [1][6] |

| Solubility in Organic Solvents | Soluble in dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), benzene, and chloroform (B151607) (CHCl₃). A 5% solution in DMF is clear. | [3][6][7] |

| Stability | Stable under anhydrous conditions; moisture-sensitive.[6] Can be stored for long periods in a desiccator over phosphorus pentoxide or in a sealed tube. | [8] |

| Hygroscopicity | Highly hygroscopic; readily hydrolyzes in the presence of moisture to form imidazole (B134444) and carbon dioxide. | [1][8] |

Experimental Protocols

Accurate determination of physicochemical properties is critical for the quality control and application of chemical reagents. Below are detailed methodologies for key experiments related to the properties of CDI.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a precise thermoanalytical technique used to determine the melting point and enthalpy of fusion of a substance.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 3-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using a standard material with a known melting point and enthalpy of fusion, such as indium.

-

Analysis: The sample and reference pans are placed in the DSC furnace. The temperature is then ramped at a controlled rate, for instance, 5 K/min, under an inert nitrogen atmosphere (e.g., a flow rate of 50 cm³/min).

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Interpretation: The melting point is determined as the onset or peak temperature of the endothermic transition in the DSC thermogram. The area under the melting peak is integrated to calculate the enthalpy of fusion. A thermal degradation analysis can also be performed by extending the temperature range, which for CDI shows degradation around 423.15 K.

Determination of Solubility

This protocol outlines a general method for qualitatively and semi-quantitatively determining the solubility of an organic compound like CDI in various solvents.

Methodology:

-

Solvent Selection: A range of anhydrous organic solvents (e.g., DMF, THF, benzene, chloroform, acetonitrile) and water are selected for the test.

-

Sample Preparation: A known mass of the compound (e.g., 25 mg) is placed into a series of small, dry test tubes.

-

Solvent Addition: A measured volume of the first solvent (e.g., 0.75 mL) is added to the first test tube in small portions.

-

Observation: After each addition, the test tube is vigorously shaken. The mixture is observed to see if the solid dissolves completely.

-

Classification:

-

Soluble: The entire solid dissolves to form a clear solution.

-

Slightly Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve. In the case of CDI in water, observation of gas evolution (CO₂) indicates reaction rather than dissolution.

-

-

Repeat for Other Solvents: The procedure is repeated for each selected solvent.

-

Quantitative Determination (Shake-Flask Method): For a more quantitative measurement, an excess amount of the solid is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered to remove the excess solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Mandatory Visualizations

Mechanism of Peptide Bond Formation using CDI

The following diagram illustrates the role of this compound as a coupling agent in peptide synthesis. CDI activates the carboxylic acid of the first amino acid, which then reacts with the amine group of the second amino acid to form a peptide bond.

Experimental Workflow for Melting Point Determination (DSC)

This diagram outlines the key steps involved in determining the melting point of a substance using Differential Scanning Calorimetry.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an organic compound in various solvents.

References

- 1. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 2. This compound | 530-62-1 [chemicalbook.com]

- 3. Carbonyldiimidazole - Enamine [enamine.net]

- 4. srinichem.com [srinichem.com]

- 5. This compound | C7H6N4O | CID 68263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. This compound, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Safety and Handling of 1,1'-Carbonyldiimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling procedures for 1,1'-Carbonyldiimidazole (CDI), a versatile reagent in organic synthesis, particularly in peptide coupling and the formation of esters, amides, and carbonates. Due to its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a white to light cream crystalline powder.[1][2] It is highly reactive and sensitive to moisture.[3][4][5]

| Property | Value | Reference |

| Chemical Formula | C₇H₆N₄O | [2][6][7] |

| Molecular Weight | 162.15 g/mol | [2][6][7] |

| CAS Number | 530-62-1 | [2][6][7] |

| Appearance | White to light cream crystalline powder | [1][2][5] |

| Melting Point | 115 - 122 °C | [1][7] |

| Boiling Point | >300 °C (decomposes) | [1] |

| Solubility | Soluble in dimethylformamide; reacts with water | [1][4] |

| Vapor Pressure | 0.00006 hPa at 20 °C | [1] |

| pH | 7.7 (50 g/L aqueous solution at 20 °C) | [1][8] |

Hazard Identification and GHS Classification

CDI is classified as a hazardous substance and requires careful handling.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

Hazard Pictograms:

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling CDI.

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1][10] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A lab coat or chemical-resistant apron is also required.[1][6][10] |

| Respiratory Protection | In case of insufficient ventilation or when dust is generated, a NIOSH-approved particulate respirator should be used.[6] |

Safe Handling and Storage

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3][6]

-

Handle under an inert gas (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[1][7]

-

Avoid direct contact with the substance. Do not get it in the eyes, on the skin, or on clothing.[3][6]

-

Avoid the formation of dust and aerosols.[7]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][6]

-

The recommended storage temperature is between 2 and 8 °C.[1][8]

-

Keep away from incompatible materials such as strong acids, strong oxidizing agents, bases, and amines.[3][7][9]

First Aid Measures

Immediate medical attention is required for any exposure to CDI.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][6][11] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[1][3][9] |

| Ingestion | Do NOT induce vomiting.[1][6][10] If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[1][6][7] |

Accidental Release and Disposal

Accidental Release

In the event of a spill, follow these procedures:

-

Evacuate: Immediately clear the area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Protect: Wear the appropriate personal protective equipment as outlined in Section 3.

-

Contain: Prevent the spill from spreading and from entering drains.[1][7][9]

-

Clean-up: Carefully sweep up the spilled solid material, avoiding dust generation.[6][7] Place the collected material into a suitable, labeled container for disposal.

-

Decontaminate: Clean the spill area thoroughly.

Disposal

Dispose of CDI and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations.[7] Do not dispose of it down the drain.[3][7][12]

Reactivity and Stability

-

Stability: CDI is stable under recommended storage conditions but is highly sensitive to moisture.[1][3][5] It decomposes upon contact with water to form imidazole (B134444) and carbon dioxide.[1][13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and amines.[3][7][9]

-

Hazardous Decomposition Products: When heated to decomposition, CDI may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[1][3][5]

Experimental Protocols

General Handling in a Reaction

-

Set up the reaction apparatus in a chemical fume hood.

-

Ensure all glassware is dry.

-

If the reaction is sensitive to moisture, flush the apparatus with an inert gas like nitrogen or argon.

-

Weigh the required amount of CDI in a dry, closed container if possible, or quickly in the fume hood.

-

Add the CDI to the reaction mixture under a positive pressure of inert gas.

-

Stir the reaction mixture as required.

-

Upon completion, quench any unreacted CDI before workup.

Quenching of this compound

Unreacted CDI should be safely quenched before the reaction workup. This can be achieved by the slow and careful addition of water or a dilute aqueous acid solution (e.g., 1 M HCl) to the reaction mixture, while cooling in an ice bath to manage any exotherm. The hydrolysis of CDI produces imidazole and carbon dioxide gas, so ensure adequate ventilation and pressure equalization.

Visualized Workflows

Caption: Workflow for responding to a this compound spill.

Caption: Standard protocol for handling this compound in a laboratory setting.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | C7H6N4O | CID 68263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isg.ku.edu.tr [isg.ku.edu.tr]

- 4. This compound | 530-62-1 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. peptide.com [peptide.com]

- 8. CDI 1,1 -Carbonyldiimidazole Novabiochem 530-62-1 [sigmaaldrich.com]

- 9. carlroth.com [carlroth.com]

- 10. riccachemical.com [riccachemical.com]

- 11. aksci.com [aksci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility of 1,1'-Carbonyldiimidazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 1,1'-Carbonyldiimidazole (CDI), a critical reagent in organic synthesis, particularly for peptide coupling and the activation of carboxylic acids. A thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and logical diagrams illustrating its primary chemical activation pathway.

Core Concepts

This compound is a white to off-white crystalline solid widely employed as a dehydrating and condensing agent in organic chemistry.[1] Its utility stems from its ability to activate carboxylic acids under mild conditions, forming highly reactive acyl-imidazole intermediates.[1] This reactivity profile makes CDI a favored reagent in the synthesis of peptides, esters, amides, and other sensitive molecules, minimizing side reactions and racemization.[1] Given its sensitivity to moisture, with which it reacts to produce imidazole (B134444) and carbon dioxide, reactions involving CDI are typically conducted in anhydrous organic solvents.[2][3]

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a valuable reference for solvent selection in experimental design.

| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) |

| Dimethylformamide (DMF) | C₃H₇NO | 215 | Not Specified |

| Acetonitrile | CH₃CN | 180 | Not Specified |

| Dichloromethane (DCM) | CH₂Cl₂ | 95 | Not Specified |

| Hydrocarbon Solvents (e.g., Hexane) | C₆H₁₄ | < 5 | Not Specified |

Qualitative Solubility Observations:

-

High Solubility: CDI is readily soluble in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile.[4]

-

Good Solubility: It is also well soluble in tetrahydrofuran (B95107) (THF), benzene, and chloroform (B151607) (CHCl₃).[2]

-

Moderate Solubility: Some sources describe its solubility in THF as moderate.[5]

-

Low to Insoluble: CDI exhibits low solubility in non-polar hydrocarbon solvents and is insoluble in water, with which it reacts.[3][4][6]

Experimental Protocol: Determination of this compound Solubility

This section outlines a general yet detailed methodology for determining the solubility of CDI in a given organic solvent. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (CDI), analytical grade

-

Anhydrous organic solvent of interest

-

Small, dry test tubes or vials with secure caps

-

Spatula

-

Vortex mixer or magnetic stirrer with stir bars

-

Constant temperature water bath or heating block

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (optional, for high precision)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of CDI to a pre-weighed, dry test tube or vial.

-

Using a pipette, add a known volume (e.g., 2 mL) of the anhydrous organic solvent to the test tube.

-

Securely cap the test tube to prevent solvent evaporation and moisture ingress.

-

Place the test tube in a constant temperature water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid CDI at the end of this period is crucial.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle at the bottom of the test tube.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a chemically compatible syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial to remove any remaining solid particles.

-

-

Gravimetric Determination of Solubility:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the melting point of CDI (117-123 °C).[1]

-

Once the solvent is completely removed, reweigh the vial containing the dried CDI residue.

-

Calculate the mass of the dissolved CDI by subtracting the initial weight of the empty vial from the final weight.

-

The solubility can then be expressed in g/L or other appropriate units based on the initial volume of the supernatant taken.

-

-

Alternative Quantitative Analysis (Optional):

-

For higher precision, the concentration of CDI in the filtered saturated solution can be determined using a calibrated analytical technique such as HPLC or GC. This involves creating a calibration curve with standard solutions of known CDI concentrations.

-

Safety Precautions:

-

This compound is moisture-sensitive and can cause skin and eye irritation.[3] Handle it in a dry, well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Always use anhydrous solvents and handle CDI under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Visualizing the Role of this compound in Synthesis

While CDI is not involved in biological signaling pathways, its chemical activation pathway is a fundamental logical workflow in many synthetic processes, particularly in drug development for creating amide bonds.

Caption: CDI activation of a carboxylic acid for amide bond formation.

This diagram illustrates the two-step process where CDI first reacts with a carboxylic acid to form a highly reactive acyl-imidazole intermediate. This intermediate then readily reacts with a nucleophile, such as an amine, to form the desired product, regenerating imidazole as a byproduct.[1]

Caption: Experimental workflow for determining CDI solubility.

This flowchart outlines the key steps for the experimental determination of CDI's solubility in an organic solvent, from the preparation of a saturated solution to the final calculation of the solubility value.

References

- 1. srinichem.com [srinichem.com]

- 2. Carbonyldiimidazole - Enamine [enamine.net]

- 3. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 4. webqc.org [webqc.org]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. 530-62-1 CAS | 1,1’-CARBONYLDIIMIDAZOLE | Laboratory Chemicals | Article No. 02525 [lobachemie.com]

Spectroscopic Profile of 1,1'-Carbonyldiimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,1'-Carbonyldiimidazole (CDI), a widely used reagent in organic synthesis, particularly in peptide coupling and the formation of esters, amides, and carbamates.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to its unique symmetric structure.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three different protons on the imidazole (B134444) rings.

| Chemical Shift (δ) ppm | Solvent | Multiplicity | Assignment |

| 8.15 - 8.16 | CDCl₃ | s | H-2 |

| 7.43 - 7.44 | CDCl₃ | s | H-5 |

| 7.10 | CDCl₃ | s | H-4 |

Table 1: ¹H NMR Spectroscopic Data for this compound.[2]

¹³C NMR Data

The carbon NMR spectrum shows four signals, one for the carbonyl carbon and three for the imidazole ring carbons.

| Chemical Shift (δ) ppm | Solvent | Assignment |

| 148.1 | CDCl₃ | C=O (Carbonyl) |

| 137.3 | CDCl₃ | C-2 |

| 131.2 | CDCl₃ | C-5 |

| 117.2 | CDCl₃ | C-4 |

Table 2: ¹³C NMR Spectroscopic Data for this compound.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group.

| Frequency (cm⁻¹) | Technique | Assignment |

| ~1740 | KBr Pellet / ATR | C=O (Carbonyl) stretching |

| ~3100-3150 | KBr Pellet / ATR | C-H (aromatic) stretching |

| ~1300-1500 | KBr Pellet / ATR | C-N stretching and ring vibrations |

Table 3: Key IR Absorption Bands for this compound. The availability of FTIR spectra for this compound is confirmed through various sources, often obtained using techniques like KBr pellets or ATR.[3][4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

The mass spectrum of this compound shows a prominent molecular ion peak at an m/z of 162, consistent with its molecular formula C₇H₆N₄O.[7][8] The fragmentation pattern is a key identifier.

| m/z | Relative Intensity (%) | Assignment |

| 162 | 55.7 | [M]⁺ (Molecular Ion) |

| 135 | 11.4 | [M - HCN]⁺ |

| 120 | 38.0 | [M - N₂CO]⁺ |

| 95 | 28.6 | [C₄H₃N₂O]⁺ |

| 68 | 100.0 | [C₃H₄N₂]⁺ (Imidazole) |

| 41 | 10.6 | [C₂H₃N]⁺ |

| 40 | 37.9 | [C₂H₂N]⁺ |

Table 4: Mass Spectrometry Fragmentation Data for this compound.[4][7]

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument : A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz) is used.[2][7][9]

-

¹H NMR Acquisition : The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR Acquisition : The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically run to simplify the spectrum. A larger number of scans are required due to the lower natural abundance of ¹³C. Key parameters include a 30-45° pulse angle, a wider spectral width, and a relaxation delay of 2-10 seconds.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet) : A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (ATR) : A small amount of the solid sample is placed directly onto the crystal (e.g., diamond or zinc selenide) of the Attenuated Total Reflectance (ATR) accessory.[4]

-

Instrument : A Fourier-Transform Infrared (FTIR) spectrometer is used.[4]

-

Data Acquisition : A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.[3]

-

Ionization : Electron Impact (EI) is a common ionization technique for this type of molecule, typically using an electron energy of 70 eV.[7] Electrospray ionization (ESI) can also be used, particularly in LC-MS applications.[9]

-

Mass Analysis : A mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum showing relative intensity versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

A generalized workflow for the spectroscopic analysis of this compound.

References

- 1. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | C7H6N4O | CID 68263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(530-62-1) IR Spectrum [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(530-62-1) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(530-62-1) MS [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1'-Carbonyldiimidazole (CDI)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1'-Carbonyldiimidazole (CDI) is a widely utilized reagent in organic synthesis, particularly for the formation of amide, ester, and urea (B33335) linkages in pharmaceutical and materials science applications. Its reactivity, however, is intrinsically linked to its thermal and chemical stability. This guide provides a comprehensive overview of the thermal properties of CDI, detailing its decomposition profile, the products of this decomposition, and the experimental methodologies used for its characterization. Understanding these characteristics is critical for ensuring its safe handling, storage, and effective use in sensitive synthetic procedures.

Thermal Stability Profile

This compound is a crystalline solid that is known to be sensitive to both moisture and heat.[1] While stable under normal, dry, and refrigerated conditions, elevated temperatures can initiate exothermic decomposition.[2][3] Thermal hazard analysis conducted via Differential Scanning Calorimetry (DSC) has indicated that CDI poses a minimal explosion risk under typical laboratory conditions.[4] However, its decomposition can lead to the release of hazardous gases.[2][3]

The primary mode of non-thermal decomposition occurs via hydrolysis in the presence of moisture, which breaks down CDI into two equivalents of imidazole (B134444) and carbon dioxide.[4][5] This reactivity with water underscores the necessity of handling and storing CDI under anhydrous conditions, often under an inert nitrogen atmosphere.[2][6]

Quantitative Thermal Analysis Data

Differential Scanning Calorimetry (DSC) is a key analytical technique for quantifying the thermal properties of CDI. The data below has been compiled from thermodynamic studies.

| Parameter | Value | Unit | Notes |

| Melting Point / Range | 118 - 120 | °C | [2] |

| Melting Point (Tfus) | 361.95 ± 0.93 | K | As determined by DSC.[7] |

| Enthalpy of Fusion (ΔfusH) | 24.80 ± 0.46 | kJ·mol-1 | As determined by DSC.[7] |

| Onset of Thermal Degradation | 423.15 | K | (150 °C) As determined by DSC.[7] |

Thermal Decomposition

Decomposition Temperature

Thermal analysis demonstrates that this compound begins to undergo thermal degradation at approximately 150 °C (423.15 K).[7] Above this temperature, the rate of decomposition increases, leading to the release of various gaseous byproducts.

Decomposition Products

The thermal decomposition of CDI under heat, particularly in the presence of oxygen, is expected to generate a mixture of gases. Safety data sheets specify that these hazardous decomposition products can include:

In the context of its synthetic reactions, which can be initiated or accelerated by heat, the primary byproducts are carbon dioxide and imidazole.[5][8]

Experimental Methodologies

The characterization of CDI's thermal properties predominantly relies on thermoanalytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions as a function of temperature. This technique is used to determine melting point, enthalpy of fusion, and the onset of decomposition.

Typical Experimental Protocol:

-

Apparatus: A differential scanning calorimeter calibrated for temperature and heat flow using a standard reference material like indium.[7][9]

-

Sample Preparation: 3 to 5 mg of CDI is weighed and sealed in an aluminum capsule.[7][9] An empty, hermetically sealed capsule is used as a reference.

-

Analysis Conditions:

-

Temperature Range: Dynamic temperature sweeps are performed over a range such as 323.15 K to 423.15 K to observe the melting and onset of decomposition.[7][10]

-

Heating Rate: A controlled linear heating rate, for instance, 5 K·min-1, is applied.[7][10]

-

Atmosphere: The experiment is conducted under an inert atmosphere, typically with a nitrogen flow of 50 cm3·min-1, to prevent oxidative decomposition.[7][10]

-

Visualization of Workflows and Pathways

Experimental Workflow for DSC Analysis

The following diagram illustrates the typical workflow for analyzing the thermal properties of CDI using Differential Scanning Calorimetry.

Caption: Workflow for DSC analysis of this compound.

Reaction Pathway: Amide Bond Formation

While not a direct thermal decomposition pathway, the primary synthetic application of CDI involves its decomposition into stable byproducts. The following diagram illustrates the widely accepted mechanism for CDI-mediated amide bond formation, a process often performed at room temperature but whose kinetics are temperature-dependent.

Caption: Reaction pathway for CDI-mediated amide synthesis.

Safety, Handling, and Storage

Given its thermal and moisture sensitivity, the following precautions are mandatory:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area, preferably refrigerated and under an inert atmosphere (e.g., nitrogen).[2][3]

-

Handling: Use only under a chemical fume hood.[3] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[11] Avoid the formation of dust.[3]

-

Incompatibilities: CDI is incompatible with water, strong acids, bases, strong oxidizing agents, and amines (outside of controlled reactions).[2][6]

By adhering to these guidelines and understanding the thermal profile detailed in this document, researchers can safely and effectively leverage the synthetic utility of this compound.

References

- 1. This compound | 530-62-1 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.be [fishersci.be]

- 4. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. peptide.com [peptide.com]

- 7. Thermodynamics Properties of 1,1-Carbonyldiimidazole (CDI) and 4-Imidazole Acrylic Acid, Obtained by DSC and Combustion Calorimetry [scielo.org.mx]

- 8. srinichem.com [srinichem.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.org.mx [scielo.org.mx]

- 11. carlroth.com [carlroth.com]

The Acyl-Imidazole Intermediate: A Lynchpin in Chemical Reactivity and Biological Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acyl-imidazole intermediate, a transient yet highly significant chemical entity, plays a pivotal role in a vast array of chemical transformations and biological processes. Its unique reactivity profile, characterized by an activated acyl group appended to an imidazole (B134444) ring, renders it an efficient acylating agent in organic synthesis and a key intermediate in numerous enzymatic reactions. This technical guide provides a comprehensive exploration of the core principles governing the reactivity of the acyl-imidazole intermediate, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and concepts.

The Dual Nature of Acyl-Imidazole Reactivity: Stability and Acyl Transfer Potential

Acyl-imidazoles, also known as azolides, are significantly more reactive towards nucleophilic attack than typical amides.[1] This heightened reactivity stems from the fact that the imidazole moiety is an excellent leaving group, a consequence of its ability to be protonated and its inherent aromatic stability.[2] Despite this enhanced reactivity, many acyl-imidazole intermediates exhibit moderate stability and a relatively long half-life in aqueous media, allowing for their isolation and characterization in some instances.[3][4][5] This balance of reactivity and stability is crucial for their function as effective acyl transfer reagents.

The reactivity of acyl-imidazole derivatives can be finely tuned through several strategies:

-

Substitution on the Imidazole Ring: Introduction of electron-withdrawing or electron-donating substituents on the imidazole ring can modulate the leaving group ability of the imidazole moiety.[5]

-

Nature of the Acyl Group: The steric and electronic properties of the acyl group itself influence the susceptibility of the carbonyl carbon to nucleophilic attack.[6]

-

Metal Coordination: Coordination of a metal ion to the imidazole ring can enhance the electrophilicity of the acyl group, thereby increasing its reactivity.[5]

Quantitative Insights into Acyl-Imidazole Reactivity

The reactivity of acyl-imidazole intermediates has been the subject of numerous kinetic studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of their stability and reactivity under various conditions.

Table 1: Hydrolysis Rates of N-Acyl-Imidazoles

| N-Acyl-Imidazole Derivative | Condition | Rate Constant | Reference |

| N-acetylimidazole | pH-independent hydrolysis | - | [7] |

| N-acetyl-2,4,5-triphenylimidazole | pH-independent hydrolysis | 40-fold larger than N-acetylimidazole | [7] |

| N-(trimethylacetyl)-2,4,5-triphenylimidazole | pH-independent hydrolysis | 4-fold faster than the N-acetyl derivative | [7] |

| N-(3,3-dimethylbutyryl)-4(5)-substituted-imidazoles | Hydroxide ion catalyzed hydrolysis | Second-order rate constants show moderate dependence on the pKa of the leaving group (βlg = -0.28) | [6] |

| N-acylimidazoles with varying acyl groups | 0.1 M HCl at 30°C | Increased branching at the α-carbon increases rate; branching at the β-carbon decreases rate | [6] |

Table 2: Stability of N-Acyl-Imidazoles under Different Conditions

| N-Acyl-Imidazole Derivative | Condition | Stability/Degradation | Reference |

| N-(2,4,6-Trimethylbenzoyl)imidazole | 3% TFA in chloroform | Unaffected after 4 days | [6] |

| N-(2,6-dimethoxybenzoyl)imidazole | 3% TFA in chloroform | Unaffected after 2 days | [6] |

| N-(2,4,6-Trimethylbenzoyl)imidazole | 2% DBU in DMF | Unaffected after 4 days | [6] |

| N-(2,6-dimethoxybenzoyl)imidazole | 2% DBU in DMF | Unaffected after 2 days | [6] |

| N-(2,6-dimethoxybenzoyl)imidazole | Ammonolytic conditions | Rapidly cleaved (< 1 hour) | [6] |

| N-(2,4,6-Trimethylbenzoyl)imidazole | Ammonolytic conditions | 64% degraded after 48 hours | [6] |

Table 3: Half-Life of Acyl-Imidazoles in Aqueous Media

| Acyl-Imidazole Derivative | Condition | Half-Life | Reference |

| Azidoalkanoyl imidazoles | 1:1 DMSO : phosphate (B84403) buffer pH 7 | Varied, with some hydrolyzing in < 3 min | [3] |

Formation and Subsequent Reactions of the Acyl-Imidazole Intermediate

The formation of an acyl-imidazole intermediate is a key step in many chemical transformations. A common method involves the reaction of a carboxylic acid with N,N'-carbonyldiimidazole (CDI). This reaction proceeds with the release of carbon dioxide and imidazole. The resulting acyl-imidazole is then susceptible to nucleophilic attack, leading to the formation of a new acyl derivative.

Caption: General scheme for the formation of an acyl-imidazole intermediate and its subsequent reaction with a nucleophile.

The Acyl-Imidazole Intermediate in Enzymatic Catalysis: The Serine Protease Model

The catalytic triad (B1167595) of serine proteases, typically comprising aspartate, histidine, and serine residues, provides a classic example of the involvement of an acyl-imidazole intermediate in biological catalysis. The histidine residue acts as a general base, abstracting a proton from the serine hydroxyl group. The activated serine then attacks the carbonyl carbon of the peptide substrate, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the formation of an acyl-enzyme intermediate, where the acyl portion of the substrate is covalently attached to the serine residue, and an amine product is released. The deacylation phase, which regenerates the free enzyme, is facilitated by a water molecule, which is itself activated by the histidine residue. While the acyl group is covalently bound to serine in the acyl-enzyme intermediate, the formation of this intermediate is conceptually similar to the formation of a transient acyl-imidazole species, with the histidine playing a crucial role in activating the nucleophile (serine).

Caption: Simplified signaling pathway of the catalytic mechanism of a serine protease, highlighting the key intermediates.

Experimental Protocols

Generalized Protocol for the Acylation of an Amine using N-Acetylimidazole

This protocol provides a general framework for the acylation of a primary amine. Optimization for specific substrates is recommended.

Materials:

-

N-acetylimidazole (1.0 eq)

-

Primary amine (1.0 eq)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

-

Under an inert atmosphere, dissolve the primary amine in the anhydrous solvent in a reaction vessel.

-

Add N-acetylimidazole to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to obtain the desired N-acylated product.[2]

Generalized Protocol for the Synthesis of N-Substituted Imidazole Derivatives

This protocol describes a general method for the synthesis of N-substituted imidazole derivatives via the reaction of an imidazole ester with an amine.

Materials:

-

Imidazole ester (e.g., ethyl 1H-imidazol-1-yl acetate) (0.02 mol)

-

Desired amine (0.03 mol)

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

Heat a mixture of the imidazole ester and the desired amine until the reactants are consumed (monitor by TLC).

-

Extract the reaction mixture with chloroform.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the solid product.

-

Recrystallize the crude product from a suitable solvent system (e.g., chloroform/hexane) to yield the purified N-substituted imidazole derivative.[4]

Protocol for Monitoring Acyl-Imidazole Hydrolysis by NMR Spectroscopy

This protocol outlines a method for determining the hydrolysis half-life of an acyl-imidazole derivative.

Materials:

-

Acyl-imidazole compound

-

DMSO-d6

-

50 mM phosphate buffer (pH 7) in deuterium (B1214612) oxide (D₂O)

-

NMR spectrometer

Procedure:

-

Dissolve the acyl-imidazole compound in a 1:1 mixture of DMSO-d6 and 50 mM phosphate buffer (pH 7) in D₂O.

-

Acquire ¹H NMR spectra of the solution at regular time intervals.

-

Monitor the decrease in the intensity of a characteristic proton signal of the acyl-imidazole and the corresponding increase in the signal of the hydrolysis product (e.g., the carboxylate).

-

Plot the concentration of the acyl-imidazole (proportional to the integral of its signal) versus time.

-

Fit the data to an exponential decay curve to determine the hydrolysis half-life.[3]

Spectroscopic Characterization of Acyl-Imidazole Intermediates

Spectroscopic techniques are invaluable for the identification and characterization of acyl-imidazole intermediates.

Table 4: Representative Spectroscopic Data for N-Acetylimidazole

| Technique | Data | Reference |

| ¹H NMR (in CDCl₃) | δ 8.15 (s, 1H), 7.46 (s, 1H), 7.08 (s, 1H), 2.60 (s, 3H) | [7] |

| ¹³C NMR (in CDCl₃) | δ 168.6, 137.9, 130.8, 117.3, 24.5 | [8][9] |

| IR (KBr) | Characteristic C=O stretching vibration | [1][10][11] |

Logical Workflow for Assessing Acyl-Imidazole Reactivity

A systematic approach is essential for characterizing the reactivity of a newly synthesized or identified acyl-imidazole intermediate. The following workflow outlines the key steps in this process.

Caption: A logical workflow for the comprehensive evaluation of the reactivity of an acyl-imidazole intermediate.

Conclusion

The acyl-imidazole intermediate represents a fascinating and highly useful class of reactive molecules. Their tunable reactivity, coupled with their involvement in fundamental biological processes, makes them a subject of ongoing interest for researchers in organic synthesis, chemical biology, and drug development. A thorough understanding of the factors governing their stability and acyl transfer potential is paramount for harnessing their full potential in these diverse fields. This guide has provided a foundational overview, supported by quantitative data and practical protocols, to aid in the exploration and application of these versatile chemical intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamics and kinetics of imidazole formation from glyoxal, methylamine, and formaldehyde: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. 1-Acetylimidazole(2466-76-4) 1H NMR spectrum [chemicalbook.com]

- 8. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(1H-Imidazol-1-yl)ethanone | C5H6N2O | CID 17174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 1,1'-Carbonyldiimidazole (CDI) Mediated Peptide Synthesis for Sensitive Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides is a fundamental process in biochemical research and drug development. The formation of the amide bond between amino acids requires the activation of a carboxyl group to facilitate nucleophilic attack by an amino group. 1,1'-Carbonyldiimidazole (CDI) is a versatile and efficient coupling reagent for peptide synthesis, prized for its mild reaction conditions and the generation of benign, easily removable byproducts.[1][2] CDI activates the carboxylic acid of an N-protected amino acid to form a highly reactive acyl-imidazole intermediate, which then readily reacts with the N-terminal amine of another amino acid or peptide to form the desired peptide bond.[2] The byproducts of this reaction, imidazole (B134444) and carbon dioxide, are readily removed, simplifying the purification process.[2]

A significant advantage of CDI-mediated coupling is the minimal racemization of chiral amino acids, a critical factor in the synthesis of biologically active peptides.[3] However, the synthesis of peptides containing sensitive amino acids—such as Cysteine (Cys), Histidine (His), Serine (Ser), Threonine (Thr), and Tyrosine (Tyr)—presents unique challenges due to their reactive side-chain functional groups. These side chains can undergo undesirable reactions under standard coupling conditions, necessitating the use of appropriate protecting groups to ensure the integrity of the final peptide product. This application note provides a detailed protocol for the use of CDI in the synthesis of peptides containing these sensitive amino acids, including recommended protecting groups and optimized reaction conditions.

Signaling Pathway and Experimental Workflow

The general workflow for CDI-mediated peptide synthesis involves the activation of a carboxyl group, followed by coupling with an amine. The process for sensitive amino acids necessitates the use of side-chain protecting groups.

Caption: General workflow for CDI-mediated peptide synthesis.

Protecting Groups for Sensitive Amino Acids

The selection of an appropriate side-chain protecting group is critical to prevent unwanted side reactions. The choice of protecting group depends on the specific amino acid and the overall synthetic strategy (e.g., Boc or Fmoc chemistry).

| Sensitive Amino Acid | Functional Group | Recommended Protecting Groups (Boc Strategy) | Recommended Protecting Groups (Fmoc Strategy) | Key Considerations |

| Cysteine (Cys) | Thiol (-SH) | Acetamidomethyl (Acm), Trityl (Trt)[4][5] | Trityl (Trt), 4-Methoxytrityl (Mmt)[5] | The thiol group is highly nucleophilic and prone to oxidation. Trt is widely used and removed during final cleavage with TFA.[6] |

| Histidine (His) | Imidazole | Benzyloxymethyl (Bom), Trityl (Trt)[7] | Trityl (Trt)[7] | The imidazole side chain can catalyze racemization. Protection of the π-imidazole nitrogen is recommended.[8] |

| Serine (Ser) | Hydroxyl (-OH) | Benzyl (Bzl) | tert-Butyl (tBu)[9] | The hydroxyl group can be acylated. Protection is generally required to avoid side reactions. |

| Threonine (Thr) | Hydroxyl (-OH) | Benzyl (Bzl) | tert-Butyl (tBu)[9] | Similar to serine, the hydroxyl group requires protection to prevent O-acylation. |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | 2,6-Dichlorobenzyl (2,6-Cl2-Bzl), Benzyl (Bzl)[10] | tert-Butyl (tBu)[11] | The phenolic hydroxyl group is reactive and requires protection to prevent side reactions.[10] |

Experimental Protocols

This section provides a general protocol for CDI-mediated peptide coupling and specific considerations for sensitive amino acids. The use of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is highly recommended to suppress racemization and improve coupling efficiency.[3][12]

Materials

-

N-α-protected amino acid (with appropriate side-chain protection)

-

Amino acid ester or peptide with a free N-terminus

-

This compound (CDI)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

General Protocol for CDI/HOBt Coupling

-

Activation of the Carboxylic Acid: a. In a round-bottom flask under an inert atmosphere, dissolve the N-α-protected amino acid (1.0 eq) and HOBt (1.0 - 1.2 eq) in anhydrous DMF or DCM. b. Cool the solution to 0 °C in an ice bath. c. Add CDI (1.0 - 1.1 eq) to the solution with stirring. d. Allow the reaction to proceed at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Coupling Reaction: a. In a separate flask, dissolve the amino acid ester or peptide with a free N-terminus (1.0 eq) in anhydrous DMF or DCM. b. Add the solution of the activated amino acid to the solution of the amino component. c. Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

-

Work-up and Purification: a. Upon completion, concentrate the reaction mixture under reduced pressure. b. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1N HCl or citric acid solution) to remove unreacted amine and imidazole, followed by a wash with a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and HOBt, and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected peptide. d. Purify the crude peptide by flash column chromatography or preparative HPLC.

Specific Considerations for Sensitive Amino Acids

-

Cysteine: When using Fmoc-Cys(Trt)-OH, the coupling can be sensitive to the base used. The use of a non-nucleophilic base like diisopropylethylamine (DIEA) should be carefully controlled to minimize racemization.[13] A combination of DIC/HOBt has been shown to be effective for coupling Fmoc-Cys(Trt)-OH with minimal racemization.[14] While not CDI, this suggests that the addition of HOBt is crucial.

-

Histidine: The coupling of protected histidine derivatives, such as Boc-His(Trt)-OH, can be challenging. The use of pre-activation with CDI/HOBt is recommended. A standard protocol would involve pre-activating Boc-His(Trt)-OH (3 eq) with CDI (3 eq) and HOBt (3 eq) for 10-15 minutes before adding to the resin-bound peptide.[7]

-

Serine and Threonine: For Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH, standard CDI/HOBt coupling protocols are generally effective. It is important to ensure complete activation to avoid side reactions.

-

Tyrosine: The coupling of Boc-Tyr(Bzl)-OH or Fmoc-Tyr(tBu)-OH can be performed efficiently using CDI/HOBt. The bulky protecting groups may require slightly longer reaction times for complete coupling.

Quantitative Data Summary

The following table provides a general overview of reaction parameters. Note that optimal conditions may vary depending on the specific peptide sequence and substrates.

| Parameter | Value | Reference |

| Stoichiometry (Amino Acid:CDI:HOBt) | 1 : 1-1.1 : 1-1.2 | [7][15] |

| Activation Time | 1 - 2.5 hours | [7] |

| Coupling Time | 4 - 24 hours | [16] |

| Temperature | 0 °C to Room Temperature | [16] |

| Typical Yields | Moderate to High (60-95%) | [16] |

Logical Relationships in CDI Peptide Synthesis

The following diagram illustrates the key decisions and relationships in planning a CDI-mediated peptide synthesis, particularly for sensitive amino acids.

Caption: Decision workflow for CDI peptide synthesis.

Conclusion

This compound is a valuable reagent for peptide synthesis due to its mild activation conditions and the formation of easily removable byproducts. When synthesizing peptides containing sensitive amino acids, the use of appropriate side-chain protecting groups in conjunction with an optimized CDI/HOBt coupling protocol is essential to minimize side reactions and preserve stereochemical integrity. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully synthesize complex peptides containing sensitive residues.

References

- 1. people.uniurb.it [people.uniurb.it]

- 2. nbinno.com [nbinno.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. peptide.com [peptide.com]

- 5. digital.csic.es [digital.csic.es]

- 6. bachem.com [bachem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

- 14. bachem.com [bachem.com]

- 15. peptide.com [peptide.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for CDI-Mediated Esterification of Sterically Hindered Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification of sterically hindered secondary and tertiary alcohols is a significant challenge in organic synthesis, often hampered by slow reaction rates and low yields. N,N'-Carbonyldiimidazole (CDI) has emerged as a valuable reagent for activating carboxylic acids under mild conditions, facilitating the formation of esters with these challenging substrates.[1][2] This document provides detailed application notes and protocols for the successful CDI-mediated esterification of sterically hindered alcohols, including comparisons with alternative methods and strategies to optimize reaction outcomes.

CDI activates a carboxylic acid to form a highly reactive acylimidazolide intermediate. This intermediate then undergoes nucleophilic attack by an alcohol to furnish the desired ester, releasing imidazole (B134444) as a byproduct.[2][3] The reaction is typically clean, and the byproducts are easily removed. However, for sterically demanding alcohols, the reaction can be sluggish and may require procedural modifications to achieve high efficiency.

Key Advantages of CDI-Mediated Esterification

-

Mild Reaction Conditions: Reactions can often be carried out at room temperature, preserving sensitive functional groups within the substrates.[2]

-

High Purity of Products: The byproducts, imidazole and carbon dioxide, are readily removed, simplifying purification.[2]

-

Safety: CDI is a safer alternative to toxic reagents like phosgene.[1]

Challenges in Esterifying Sterically Hindered Alcohols

The primary challenge in the esterification of sterically hindered alcohols is the reduced nucleophilicity of the hydroxyl group and the steric hindrance around the reaction center, which impedes the approach of the activated carboxylic acid. This can lead to slow reactions and the prevalence of side reactions. A critical side reaction to consider is the reaction of excess CDI with the target alcohol, which can significantly lower the yield of the desired ester.[4]

Reaction Mechanism and Workflow

The CDI-mediated esterification proceeds in two main steps:

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with CDI to form an acylimidazolide intermediate and releases one equivalent of imidazole and carbon dioxide.

-

Nucleophilic Attack by the Alcohol: The sterically hindered alcohol attacks the carbonyl group of the acylimidazolide, forming the ester and releasing a second equivalent of imidazole.

To enhance the rate of the second step, especially with hindered alcohols, a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) can be employed. DMAP acts as an acyl transfer agent, forming a more reactive N-acylpyridinium intermediate.[5][6]

Diagram of the CDI-Mediated Esterification Workflow

References

- 1. Scimplify Blogs | What are the uses and side effects of CDI [scimplify.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 6. Steglich Esterification [organic-chemistry.org]

Synthesis of Ureas Using 1,1'-Carbonyldiimidazole: A Detailed Guide for Researchers

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1'-Carbonyldiimidazole (CDI) has emerged as a cornerstone reagent in modern organic synthesis, particularly for the formation of ureas. Its popularity stems from its efficacy as a coupling agent and its significantly improved safety profile compared to hazardous alternatives like phosgene.[1][2] CDI is a stable, crystalline solid that facilitates the conversion of amines to their corresponding ureas under mild reaction conditions, minimizing the risk of side reactions and preserving the integrity of complex molecular architectures.[1] This document provides detailed procedures for the synthesis of both symmetrical and unsymmetrical ureas using CDI, complete with quantitative data, experimental protocols, and a visual representation of the reaction mechanism.

The reaction proceeds via the activation of a primary or secondary amine with CDI to form a highly reactive acyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by a second amine, leading to the desired urea (B33335) product and the release of two equivalents of imidazole (B134444).[1] The byproducts of this reaction, carbon dioxide and imidazole, are generally benign and easily removed during workup, simplifying the purification process.[3]

Reaction Mechanism and Workflow

The synthesis of an unsymmetrical urea using CDI follows a two-step, one-pot procedure. The first step involves the reaction of the first amine with CDI to form the carbamoyl-imidazole intermediate. The second amine is then added to the reaction mixture, which displaces the imidazole to form the final urea product.

Caption: General workflow for the synthesis of unsymmetrical ureas using CDI.

Quantitative Data Summary

The following tables summarize reaction conditions for the synthesis of symmetrical and unsymmetrical ureas using CDI. Yields are dependent on the specific substrates used.

Table 1: Synthesis of Symmetrical Ureas

| Amine (R-NH₂) | CDI (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Generic | 0.5 | - | - | - | Good to Excellent | [4] |

| 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine | 0.5 | DMF | 25 | 3 | 8 | [3] |

Table 2: Synthesis of Unsymmetrical Ureas

| Amine 1 | Amine 2 | CDI (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Methoxyphenethylamine (B56431) | 3-Methoxyphenethylamine (B363911) | 1.2 | Water | 0 to RT | 5 | 67 | [1] |

| Generic (R¹-NH₂) | Generic (R²-NH₂) | 1.0 | - | - | - | Good to Excellent | [4] |

| 3-Aminopyridine | α-Naphthylamine | 1.0 | THF | 50 | 1.5 (Step 1) | 98 | [3] |

| Amine A | Amine B | 1.0 | DMF | RT | 13 | 52 | [5] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Unsymmetrical Ureas

This protocol is a generalized procedure based on common practices for synthesizing unsymmetrical ureas using CDI. The order of addition is critical to prevent the formation of symmetrical urea byproducts.[2]

Materials:

-

Amine 1

-

Amine 2

-

This compound (CDI)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF))

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add Amine 1 (1.0 equivalent) and the chosen anhydrous solvent.

-

Stir the solution at room temperature until Amine 1 is fully dissolved.

-

Add CDI (1.0-1.2 equivalents) portion-wise to the stirred solution. The reaction mixture is typically stirred at room temperature for 1-2 hours, or until the formation of the carbamoyl-imidazole intermediate is complete (this can be monitored by TLC).

-

Once the intermediate formation is confirmed, add Amine 2 (1.0-1.2 equivalents) to the reaction mixture.

-

Continue stirring the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for an additional 2-12 hours, monitoring the progress by TLC. The reaction time will vary depending on the reactivity of the amines.

-

Upon completion, the reaction mixture can be worked up by quenching with water or a dilute aqueous acid solution.

-

The product is then extracted with a suitable organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-